molecular formula C21H25ClN2O3S B11231207 1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11231207
M. Wt: 421.0 g/mol
InChI Key: QUWMFVDRRJKCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group through an amide coupling reaction. The chlorophenyl and methanesulfonyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new substituted products.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful for studying various biochemical mechanisms.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a bromine atom instead of chlorine, which may affect its reactivity and binding properties.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-ETHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-3-ACETAMIDE: The substitution of the carboxamide group with an acetamide group can alter the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-8-10-17(11-9-16)13-23-21(25)18-6-4-12-24(14-18)28(26,27)15-19-5-2-3-7-20(19)22/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,23,25)

InChI Key

QUWMFVDRRJKCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.